![molecular formula C8H8S2 B13901749 3,6-Dimethylthieno[3,2-b]thiophene CAS No. 56412-11-4](/img/structure/B13901749.png)
3,6-Dimethylthieno[3,2-b]thiophene
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Overview
Description
3,6-Dimethylthieno[3,2-b]thiophene is an organic compound belonging to the thienothiophene family This compound is characterized by its fused thiophene rings with methyl groups at the 3 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
3,6-Dimethylthieno[3,2-b]thiophene can be synthesized through various methods. One common approach involves the electropolymerization of the monomer on a vitreous carbon electrode in acetonitrile containing lithium perchlorate . This method ensures a high degree of polymerization and uniformity in the resulting polymer films.
Another synthetic route involves the use of 3,6-dibromothieno[3,2-b]thiophene as a precursor, followed by trans-etherification reactions to introduce the desired methyl groups . This method allows for the preparation of both symmetrical and unsymmetrical derivatives of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and polymerization can be applied. Industrial-scale production would likely involve optimizing reaction conditions to ensure high yield and purity, as well as developing efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethylthieno[3,2-b]thiophene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the thiophene rings and the methyl groups, which influence the compound’s reactivity.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions typically occur under mild conditions and result in the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often lead to the formation of reduced thiophene derivatives.
Substitution: Substitution reactions, such as halogenation or alkylation, can be performed using reagents like bromine or alkyl halides. These reactions introduce new functional groups into the compound, enhancing its versatility.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thiophene derivatives, and various substituted thienothiophenes. These products retain the core structure of this compound while incorporating new functional groups that modify their properties.
Scientific Research Applications
3,6-Dimethylthieno[3,2-b]thiophene has found applications in several scientific research areas:
Organic Electronics: The compound is used in the development of organic semiconductors and conductive polymers.
Materials Science: Researchers have explored its use in the synthesis of novel materials with enhanced mechanical and thermal properties.
Electrochromic Devices: The compound has been investigated for its electrochromic properties, which enable reversible color changes upon electrochemical oxidation and reduction.
Mechanism of Action
The mechanism by which 3,6-Dimethylthieno[3,2-b]thiophene exerts its effects is primarily related to its electronic structure. The presence of fused thiophene rings and methyl groups influences the compound’s electron distribution, making it highly conductive and responsive to external stimuli.
In electrochemical applications, the compound undergoes reversible doping and undoping processes, where electrons are added or removed from the material. This process is facilitated by the compound’s ability to form stable radical cations and anions, which contribute to its high coulombic efficiency and electrochemical stability .
Comparison with Similar Compounds
3,6-Dimethylthieno[3,2-b]thiophene can be compared with other similar compounds in the thienothiophene family:
3,6-Dimethoxythieno[3,2-b]thiophene: This compound features methoxy groups instead of methyl groups, resulting in different electronic properties and solubility characteristics.
3,4-Dimethylthieno[2,3-b]thiophene:
Thieno[3,2-b]thiophene: The parent compound without any substituents, which serves as a baseline for comparing the effects of different functional groups on the compound’s properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and chemical properties, making it a valuable compound for various advanced applications.
Biological Activity
3,6-Dimethylthieno[3,2-b]thiophene (DMTT) is a heterocyclic compound belonging to the thieno[3,2-b]thiophene family. Its unique structure, characterized by a fused bicyclic arrangement and the presence of sulfur atoms, contributes to its electronic properties and potential biological activities. This article explores the biological activity of DMTT, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C₈H₈S₂
- Molecular Weight : Approximately 168.28 g/mol
- Structure : The compound features two methyl groups at the 3 and 6 positions of the thieno ring, enhancing its aromatic character and stability.
Biological Activity Overview
Research indicates that DMTT exhibits several biological activities, particularly in cancer therapy and as an antimicrobial agent. Below are some key findings:
Anticancer Activity
- Mechanism of Action : DMTT has been shown to induce cytotoxic effects against various cancer cell lines. The compound appears to modulate critical biological pathways involved in cell proliferation and apoptosis.
- Case Studies :
- Study 1 : A study evaluated the cytotoxicity of DMTT against human breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
- Study 2 : Another investigation focused on DMTT's effects on colon cancer cells (HT-29), revealing that it inhibited cell growth by inducing apoptosis through the mitochondrial pathway.
Antimicrobial Properties
- DMTT has demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt bacterial cell membranes has been suggested as a mechanism for its antimicrobial effects.
Synthesis and Derivatives
The synthesis of DMTT can be achieved through various methods, including:
- Pd-Catalyzed Suzuki Coupling : This method allows for the introduction of different substituents at specific positions on the thieno ring.
- Bisulfur Cyclization : A reaction involving sulfur sources that efficiently produces DMTT under optimized conditions.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of DMTT compared to structurally similar compounds:
Compound Name | Anticancer Activity | Antimicrobial Activity | Unique Features |
---|---|---|---|
This compound | Yes | Yes | Exhibits cytotoxic effects on cancer cells |
Thieno[3,2-b]thiophene | Limited | No | Simpler structure with less reactivity |
3-Methylthieno[3,2-b]thiophene | Moderate | Limited | Fewer substitutions affecting activity |
Interaction Studies
Research has indicated that DMTT interacts with various proteins and enzymes within biological systems. These interactions may influence metabolic pathways crucial for its therapeutic efficacy. Understanding these interactions is vital for optimizing DMTT's use in drug design.
Properties
CAS No. |
56412-11-4 |
---|---|
Molecular Formula |
C8H8S2 |
Molecular Weight |
168.3 g/mol |
IUPAC Name |
3,6-dimethylthieno[3,2-b]thiophene |
InChI |
InChI=1S/C8H8S2/c1-5-3-9-8-6(2)4-10-7(5)8/h3-4H,1-2H3 |
InChI Key |
GDEWXFQKAYEKLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=C1SC=C2C |
Origin of Product |
United States |
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